Thio-aripiprazole

Beschreibung

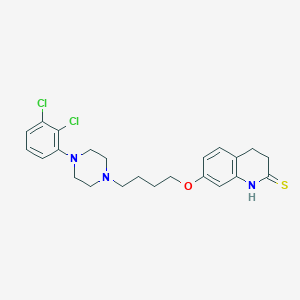

Structure

3D Structure

Eigenschaften

Molekularformel |

C23H27Cl2N3OS |

|---|---|

Molekulargewicht |

464.4 g/mol |

IUPAC-Name |

7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinoline-2-thione |

InChI |

InChI=1S/C23H27Cl2N3OS/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-29-18-8-6-17-7-9-22(30)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,30) |

InChI-Schlüssel |

XSCIEQZAASEUST-UHFFFAOYSA-N |

SMILES |

C1CC(=S)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl |

Kanonische SMILES |

C1CC(=S)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl |

Reinheit |

98% |

Synonyme |

7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinoline-2-thione |

Herkunft des Produkts |

United States |

Chemical Synthesis Strategies for Thio Aripiprazole Analogues

Retrosynthetic Analysis for Incorporating Sulfur-Containing Moieties

A logical retrosynthetic analysis of Thio-Aripiprazole, or 7-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy}-3,4-dihydro-1H-quinoline-2-thione, begins with the key carbon-sulfur double bond. The most direct approach involves the thionation of the corresponding lactam, Aripiprazole (B633). This disconnection simplifies the synthesis to two primary synthons: Aripiprazole and a thionating agent.

Further disconnection of the Aripiprazole backbone, mirroring its established synthesis, reveals three key building blocks:

A substituted phenylpiperazine derivative, specifically 1-(2,3-dichlorophenyl)piperazine.

A bifunctional linker, typically a 1,4-dihalobutane such as 1,4-dibromobutane.

The 7-hydroxy-3,4-dihydro-2(1H)-quinolinone core.

This retrosynthetic strategy allows for the synthesis of Aripiprazole as a key intermediate, which can then be subjected to a thionation reaction to yield the final Thio-Aripiprazole product. This approach is advantageous as it leverages the well-documented and optimized synthetic routes to Aripiprazole.

Methodologies for Thioether and Thiol Group Introduction

The synthesis of Thio-Aripiprazole analogues primarily involves the introduction of a thioamide functionality. However, the broader exploration of sulfur-containing analogues could also include thioether and thiol groups at various positions on the Aripiprazole scaffold.

Nucleophilic Substitution Reactions in Aripiprazole Precursors

While the direct synthesis of Thio-Aripiprazole focuses on thionation, the synthesis of other sulfur-containing analogues can be achieved through nucleophilic substitution. For instance, a halo-functionalized Aripiprazole precursor could react with a thiol-containing nucleophile to introduce a thioether linkage. This approach allows for the incorporation of a wide variety of sulfur-containing moieties at different positions on the molecule, depending on the location of the leaving group.

Thiolation of Piperazine (B1678402) and Quinolinone Derivatives

The most direct method for the synthesis of Thio-Aripiprazole is the thionation of the lactam functionality in the quinolinone ring of Aripiprazole. This transformation of an amide to a thioamide is a well-established reaction in organic synthesis.

A common and effective reagent for this purpose is Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide). The reaction typically involves heating Aripiprazole with Lawesson's reagent in an inert solvent such as toluene (B28343) or xylene. The mechanism involves the exchange of the carbonyl oxygen with a sulfur atom.

Other thionating agents that could be employed include phosphorus pentasulfide (P₄S₁₀). However, Lawesson's reagent is often preferred due to its milder reaction conditions and higher yields for many substrates.

| Thionating Agent | Typical Reaction Conditions | Advantages |

| Lawesson's Reagent | Reflux in toluene or xylene | Milder conditions, often higher yields, better solubility in organic solvents. |

| Phosphorus Pentasulfide (P₄S₁₀) | Higher temperatures often required | Readily available and cost-effective. |

Green Chemistry Approaches in Thio-Aripiprazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to pharmaceutical synthesis to reduce environmental impact. For the synthesis of Thio-Aripiprazole, several green approaches can be considered, particularly for the thionation step.

One promising method is the use of deep eutectic solvents (DES) as a reaction medium. A DES, such as a mixture of choline (B1196258) chloride and urea, can act as both a solvent and a catalyst, eliminating the need for volatile and often toxic organic solvents. The reaction of an amide with elemental sulfur in a DES has been shown to be an efficient method for thioamide synthesis. rsc.org

Another green technique is the use of ultrasound irradiation . Sonication can enhance reaction rates and yields, often at lower temperatures and with shorter reaction times compared to conventional heating. The synthesis of thioamides from carboxylic acids and thiourea (B124793) in the presence of a catalyst under ultrasound has been reported to be highly efficient. utu.ac.in

Mechanochemical synthesis, which involves grinding solid reactants together, often with a small amount of liquid additive, is another solvent-free approach that could be applied to the thionation of Aripiprazole. rsc.org

| Green Chemistry Approach | Description | Potential Benefits |

| Deep Eutectic Solvents (DES) | Using a mixture of hydrogen bond donors and acceptors as the solvent. | Biodegradable, low toxicity, recyclable, can act as a catalyst. rsc.org |

| Ultrasound Irradiation | Using high-frequency sound waves to promote the reaction. | Shorter reaction times, lower energy consumption, potentially higher yields. utu.ac.in |

| Mechanochemistry | Grinding solid reactants together. | Solvent-free, reduced waste, potentially different reactivity and selectivity. rsc.org |

Optimization of Synthetic Reaction Conditions and Yields

Optimizing the reaction conditions is crucial for maximizing the yield and purity of Thio-Aripiprazole analogues. For the key thionation step using Lawesson's reagent, several parameters can be adjusted:

Stoichiometry of the thionating agent: Typically, 0.5 to 1.0 equivalents of Lawesson's reagent per lactam group are used. An excess can lead to side reactions and purification challenges.

Reaction Temperature: The reaction usually requires elevated temperatures, with the optimal temperature depending on the solvent and the specific substrate. Monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal temperature and prevent product degradation.

Reaction Time: The reaction time can vary from a few hours to overnight. Prolonged reaction times at high temperatures may lead to the formation of impurities.

Solvent: Anhydrous, high-boiling point solvents like toluene or xylene are commonly used to facilitate the reaction and dissolve the reactants.

A systematic approach, such as a design of experiments (DoE), can be employed to efficiently explore the effects of these variables and their interactions to identify the optimal conditions for the synthesis of Thio-Aripiprazole.

Chromatographic and Other Purification Techniques for Thio-Aripiprazole Analogues

The purification of the final Thio-Aripiprazole product is a critical step to ensure its suitability for further studies. Due to the nature of the thionation reaction, the crude product may contain unreacted starting material, byproducts from the thionating reagent, and other impurities.

Column chromatography is the most common method for the purification of thioamides like Thio-Aripiprazole. Silica gel is a standard stationary phase, and the mobile phase is typically a mixture of a non-polar solvent (e.g., hexane (B92381) or cyclohexane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The polarity of the eluent is gradually increased to first elute the less polar impurities, followed by the desired product.

High-performance liquid chromatography (HPLC) , particularly preparative HPLC, can be used for the final purification to achieve high purity. Reversed-phase columns (e.g., C18) are often employed with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.

Other purification techniques that may be applicable include:

Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective method for obtaining a pure crystalline product.

Solid-phase extraction (SPE): SPE can be used for a preliminary cleanup of the crude reaction mixture before final purification by chromatography.

The choice of purification method will depend on the scale of the synthesis, the nature of the impurities, and the required purity of the final compound.

| Purification Technique | Description | Application for Thio-Aripiprazole |

| Column Chromatography | Separation based on differential adsorption of components to a stationary phase. | Primary method for purification of the crude product. |

| Preparative HPLC | High-resolution chromatography for isolating pure compounds. | Final purification to achieve high purity. |

| Recrystallization | Purification of solids based on differences in solubility. | Can be used if a suitable solvent is identified. |

| Solid-Phase Extraction (SPE) | A sample preparation technique for isolating compounds of interest. | Useful for initial cleanup of the reaction mixture. |

Advanced Spectroscopic and Analytical Characterization of Thio Aripiprazole Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the chemical environment of individual atoms.

The analysis of Aripiprazole (B633) provides a baseline for interpreting the spectra of its thio-analogue. The key structural difference in Thio-aripiprazole is the conversion of the lactam carbonyl group (C=O) to a thioamide (C=S). This substitution is expected to induce predictable shifts in the NMR signals of nearby nuclei.

For Aripiprazole, the ¹H and ¹³C signals have been extensively assigned. nih.gov The most significant change anticipated in the ¹³C NMR spectrum of Thio-aripiprazole would be the chemical shift of the carbon atom in the thioamide group. While the carbonyl carbon in Aripiprazole appears around 172.4 ppm, the thioamide carbon in Thio-aripiprazole is expected to shift significantly downfield, typically to a region greater than 190 ppm, due to the lower electronegativity and different magnetic anisotropy of sulfur compared to oxygen. blogspot.com

In the ¹H NMR spectrum, protons on the carbon atoms adjacent to the thioamide group would likely experience slight shifts compared to their positions in the Aripiprazole spectrum. blogspot.com The N-H proton of the thioamide may also exhibit a different chemical shift and exchange rate.

Table 1: Representative NMR Data for Aripiprazole Data presented for comparison to anticipate Thio-aripiprazole shifts.

| Nucleus | Aripiprazole Chemical Shift (ppm) in DMSO-d₆ | Expected Change for Thio-aripiprazole |

|---|---|---|

| ¹³C (C=O) | ~172.4 | Significant downfield shift (>190 ppm) for C=S |

| ¹³C (Aromatic) | 102.2 - 158.5 | Minor shifts, especially for carbons ortho to the thioamide |

| ¹³C (Aliphatic) | 23.1 - 67.7 | Minor shifts for carbons near the thioamide group |

| ¹H (N-H) | ~10.00 | Potential shift due to altered electronic environment |

| ¹H (Aromatic) | 6.43 - 7.32 | Minor shifts for protons on the quinolinone ring |

Note: Specific ppm values are dependent on the solvent and instrument frequency. The data is compiled from publicly available spectral information. blogspot.com

While theoretically informative, ³³S NMR spectroscopy is rarely practical for routine characterization. The ³³S isotope has a very low natural abundance (0.75%) and is a quadrupolar nucleus, which results in very broad signals and low sensitivity. Therefore, obtaining a ³³S NMR spectrum for a complex molecule like Thio-aripiprazole would be exceptionally challenging and is not a standard characterization method. If obtainable, it would provide a direct probe of the electronic environment at the sulfur atom. More commonly, structural elucidation is confirmed using 2D NMR techniques like HSQC and HMBC, which correlate proton and carbon signals to definitively establish the molecule's connectivity. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

HRMS is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For Thio-aripiprazole, HRMS would be used to verify the successful substitution of oxygen with sulfur.

Aripiprazole (C₂₃H₂₇Cl₂N₃O₂): Calculated Exact Mass: 447.1531

Thio-aripiprazole (C₂₃H₂₇Cl₂N₃OS): Calculated Exact Mass: 463.1306

An experimental HRMS measurement matching the calculated mass of Thio-aripiprazole to within a few parts per million (ppm) would confirm its molecular formula.

Furthermore, tandem mass spectrometry (MS/MS) reveals the molecule's structure through controlled fragmentation. nih.gov The fragmentation pattern of Thio-aripiprazole is expected to share similarities with Aripiprazole, particularly in the cleavage of the butoxy linker and fragmentation of the dichlorophenylpiperazine moiety. However, unique fragmentation pathways involving the thioamide group would also be expected, providing additional structural confirmation.

Table 2: Molecular Formula and Mass Data

| Compound | Molecular Formula | Calculated Exact Mass (Da) |

|---|---|---|

| Aripiprazole | C₂₃H₂₇Cl₂N₃O₂ | 447.1531 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy techniques like IR and Raman are highly sensitive to the presence of specific functional groups. The most telling difference between the IR spectra of Aripiprazole and Thio-aripiprazole would be in the region of the carbonyl and thioamide vibrations. nih.govresearchgate.net

Aripiprazole exhibits a strong, characteristic C=O stretching band for the amide group around 1675-1686 cm⁻¹. blogspot.comnih.gov In the spectrum of Thio-aripiprazole, this band would be absent. It would be replaced by a set of vibrations characteristic of the thioamide group. The C=S stretch is typically weaker than the C=O stretch and appears at a lower frequency, often in the 1250-1050 cm⁻¹ range. nih.gov This vibration is often coupled with other modes, such as C-N stretching and N-H bending, making its assignment complex but a clear indicator of successful synthesis.

Table 3: Key Vibrational Frequencies for Aripiprazole and Expected Frequencies for Thio-aripiprazole

| Functional Group | Vibrational Mode | Aripiprazole (cm⁻¹) | Thio-aripiprazole (Expected, cm⁻¹) |

|---|---|---|---|

| N-H (Amide/Thioamide) | Stretching | ~3196 | Similar, ~3200 |

| C-H (Aromatic/Aliphatic) | Stretching | 2819-2948 | Similar, 2800-3000 |

| C=O (Amide I band) | Stretching | ~1675 | Absent |

| C=C (Aromatic) | Stretching | 1449-1595 | Similar, 1450-1600 |

| Thioamide Bands | Mixed C=S, C-N stretch | N/A | ~1250-1050 |

Note: Data for Aripiprazole compiled from published spectra. blogspot.comnih.gov

X-ray Crystallography for Solid-State Molecular Structure Determination

Single-crystal X-ray crystallography provides unambiguous proof of a molecule's structure, conformation, and intermolecular interactions in the solid state. Numerous studies have detailed the crystal structure of Aripiprazole, revealing that it often forms hydrogen-bonded dimers through its amide groups, with the N-H group of one molecule interacting with the C=O group of another. researchgate.netrsc.org This interaction is a key feature of its crystal packing. researchgate.netnih.gov

For Thio-aripiprazole, the replacement of the carbonyl oxygen with sulfur would significantly alter these interactions. While N-H···S hydrogen bonds are possible, they are generally weaker and have different geometric constraints than N-H···O bonds. This would necessitate a different packing arrangement in the crystal lattice. A crystallographic study of Thio-aripiprazole would be invaluable for definitively confirming its structure and understanding how this substitution impacts its solid-state properties and potential for polymorphism.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isomeric Separation

HPLC is the primary method for determining the purity of pharmaceutical compounds and separating them from any impurities or isomers. nih.gov Validated reversed-phase HPLC (RP-HPLC) methods are widely used for Aripiprazole. nih.govresearchgate.net

A typical method for Aripiprazole involves a C8 or C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer. nih.govresearchgate.net Detection is commonly performed using a UV detector. bg.ac.rs

A similar RP-HPLC method would be effective for Thio-aripiprazole. Given that sulfur is less polar than oxygen, Thio-aripiprazole is expected to be more lipophilic than Aripiprazole. Consequently, it would likely exhibit a longer retention time under identical chromatographic conditions. The method would be used to assess the purity of a synthesized batch, with the area of the main peak relative to the total area of all peaks indicating the purity level (e.g., >99%). The method could also be adapted to separate any potential process-related impurities or isomers. ceon.rs

Table 4: Mentioned Compounds

| Compound Name |

|---|

| Aripiprazole |

| Thio-aripiprazole |

Computational Chemistry and Molecular Modeling of Thio Aripiprazole Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule. These methods provide insights into the geometric, electronic, and energetic characteristics that govern a molecule's behavior and interactions.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular structures. arxiv.org The process begins with a geometry optimization, where the molecule's structure is computationally adjusted to find its lowest energy conformation. For aripiprazole (B633) and its analogues, this is typically performed using functionals like B3LYP combined with basis sets such as 6-31G(d) or 6-311G(d,p). researchgate.net

This optimization provides the most stable three-dimensional arrangement of atoms, defining key bond lengths, bond angles, and dihedral angles. The substitution of the carbonyl oxygen in the quinolinone moiety of aripiprazole with a sulfur atom to form thio-aripiprazole would be expected to significantly alter the local geometry. The Carbon-Sulfur (C=S) double bond is inherently longer than a Carbon-Oxygen (C=O) double bond, which would lead to a localized change in the structure of the lactam ring. The total energy calculated for this optimized structure is a critical parameter, serving as a baseline for stability comparisons between different analogues.

Table 1: Illustrative Geometric Parameters from DFT Optimization

| Parameter | Aripiprazole (Calculated) | Thio-aripiprazole (Predicted) | Rationale for Prediction |

|---|---|---|---|

| C=X Bond Length (Å) | ~1.23 (X=O) | >1.60 (X=S) | Sulfur has a larger atomic radius than oxygen. |

| Ring Bond Angle (°) | ~120° (around C=O) | Altered due to longer C=S bond | Changes in bond length affect ring strain and angles. |

| Total Energy (Hartree) | E | E + ΔE | Substitution affects overall electronic stability. |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. researchgate.netacs.org The MEP map is plotted onto the molecule's electron density surface, using a color spectrum to denote different potential values. researchgate.net Typically, red areas indicate regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue areas represent positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

In aripiprazole, a significant region of negative potential is localized around the carbonyl oxygen atom of the quinolinone ring, highlighting its role as a hydrogen bond acceptor. researchgate.net For thio-aripiprazole, replacing this highly electronegative oxygen with a less electronegative and more polarizable sulfur atom would redistribute the electron density. This would likely result in a less intensely negative electrostatic potential around the thiocarbonyl group compared to the carbonyl group in aripiprazole, which could alter its intermolecular interactions, including those with biological receptors.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity. researchgate.net A smaller gap generally implies higher reactivity.

For aripiprazole, the HOMO is typically distributed over the electron-rich parts of the molecule. In thio-aripiprazole, the introduction of sulfur, with its lone pair electrons at a higher energy level than oxygen's, is predicted to raise the energy of the HOMO. This elevation of the HOMO energy would likely decrease the HOMO-LUMO gap, suggesting that thio-aripiprazole may be more chemically reactive than aripiprazole.

Table 2: Predicted Frontier Orbital Energies and Reactivity Indices

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Predicted Reactivity |

|---|---|---|---|---|

| Aripiprazole | -5.8 | -1.2 | 4.6 | Baseline |

| Thio-aripiprazole | -5.5 (Higher) | -1.3 (Slightly Lower) | 4.2 (Smaller) | More Reactive |

Note: Values are illustrative examples based on theoretical principles.

Quantum chemical calculations can accurately predict spectroscopic properties, which is invaluable for compound characterization. nih.gov DFT methods are used to calculate the magnetic shielding tensors for each nucleus, which can be converted into Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov For aripiprazole, computational methods have been used to assign ¹H and ¹³C NMR signals. nih.gov For thio-aripiprazole, one would expect noticeable changes in the chemical shifts of the carbon and adjacent protons of the thiocarbonyl group due to the different electronic environment created by sulfur.

Similarly, vibrational frequencies can be calculated from the second derivatives of energy. iastate.edu These calculations help in interpreting infrared (IR) and Raman spectra. A prominent vibrational mode in aripiprazole is the C=O stretching frequency. In thio-aripiprazole, this would be absent and replaced by a C=S stretching frequency, which is known to appear at a significantly lower wavenumber (typically 1050-1250 cm⁻¹) compared to the C=O stretch (typically 1650-1750 cm⁻¹).

Table 3: Predicted Key Spectroscopic Features

| Spectroscopic Data | Aripiprazole | Thio-aripiprazole (Predicted) |

|---|---|---|

| ¹³C NMR | ||

| Carbonyl/Thiocarbonyl Shift (ppm) | ~170 (C=O) | ~190-200 (C=S) |

| IR Spectroscopy | ||

| Key Stretching Frequency (cm⁻¹) | ~1680 (C=O stretch) | ~1100 (C=S stretch) |

Molecular Docking Simulations for Predicted Receptor-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is crucial for understanding the structural basis of drug action and for designing new therapeutic agents. For thio-aripiprazole analogues, docking studies focus on their interaction with key central nervous system targets, particularly dopamine (B1211576) receptor subtypes.

Aripiprazole's unique pharmacological profile as a partial agonist is attributed to its specific binding modes within the dopamine D2 and D3 receptors. frontiersin.orgnih.gov Molecular docking and dynamics simulations have elucidated these interactions in detail. nih.govresearchgate.net Studies using software like AutoDock Vina have shown that aripiprazole fits into the orthosteric binding pocket of these receptors. nih.gov Key interactions for aripiprazole typically include:

A salt bridge or hydrogen bond between the protonated nitrogen of the piperazine (B1678402) ring and a conserved aspartate residue (Asp110 in D2, Asp119 in D3). researchgate.net

Hydrophobic and π-stacking interactions between the dichlorophenyl ring of aripiprazole and aromatic residues like phenylalanine or tyrosine within the binding pocket. researchgate.net

Interactions involving the quinolinone moiety in a secondary binding pocket. nih.gov

When considering thio-aripiprazole, the primary structural change is in this secondary pharmacophore. The replacement of the carbonyl oxygen with sulfur would alter the hydrogen bonding capacity of this group. While the carbonyl oxygen is a strong hydrogen bond acceptor, the thiocarbonyl sulfur is a much weaker one. This could lead to a loss of specific hydrogen bond interactions within the secondary pocket, potentially altering the ligand's orientation, residence time, or intrinsic efficacy at the receptor. However, the larger, more polarizable nature of sulfur might introduce new, favorable van der Waals or hydrophobic interactions. Docking studies would be essential to predict whether the modified interactions of the thio-quinolinone group would enhance or diminish binding affinity and functional activity at D2, D3, and D4 receptors. nih.govresearchgate.netresearchgate.net

Table 4: Summary of Predicted Interactions at Dopamine D2 Receptor

| Ligand | Key Interacting Residues | Type of Interaction | Predicted Impact of Thio-Substitution |

|---|---|---|---|

| Aripiprazole | Asp110 | Salt Bridge / H-Bond | No change expected (piperazine moiety). |

| Phe198, Trp386 | π-π Stacking | No change expected (dichlorophenyl moiety). | |

| Ser193, Ser197 | H-Bond with quinolinone O | Potential loss or weakening of H-bond. | |

| Thio-aripiprazole | Asp110 | Salt Bridge / H-Bond | Maintained interaction. |

| Phe198, Trp386 | π-π Stacking | Maintained interaction. | |

| Ser193, Ser197 | Weaker H-Bond with quinolinone S | May alter ligand positioning and functional activity. |

Binding Mode Predictions with Serotonin (B10506) Receptor Subtypes (5-HT1A, 5-HT2A, 5-HT2C, 5-HT7)

Molecular docking and structural biology have provided detailed predictions of how aripiprazole binds to various serotonin (5-HT) receptor subtypes. This understanding is key to explaining its therapeutic effects, including its utility in treating both positive and negative symptoms of schizophrenia.

5-HT1A Receptor: Structural analysis based on a cryo-electron microscopy structure of aripiprazole in complex with the 5-HT1A receptor (PDB ID: 7EZ2) reveals specific interactions that stabilize its binding. The quinolinone moiety of aripiprazole is settled into a pocket where it is stabilized by residues Phe112 and Tyr96. A notable feature of this interaction is the outward displacement of the extracellular end of transmembrane helix 7 (TM7) by approximately 3 Å, which helps form an extended ligand-binding pocket to accommodate the molecule. This predicted binding mode provides a structural basis for aripiprazole's partial agonist activity at this receptor.

5-HT2A Receptor: In contrast to its activity at 5-HT1A, aripiprazole acts as an antagonist or weak partial agonist at the 5-HT2A receptor. The crystal structure of the aripiprazole-5-HT2A complex (PDB ID: 7VOE) shows the molecule adopting an unexpected "upside-down" pose within the binding pocket. A canonical interaction for aminergic GPCRs, a salt bridge between the protonated nitrogen of aripiprazole's piperazine ring and the conserved aspartate residue Asp155 (D3.32), serves as a key anchor point. This distinct binding orientation is fundamental to its antagonist activity at this receptor subtype.

5-HT2C and 5-HT7 Receptors: While aripiprazole displays moderate affinity for 5-HT2C and 5-HT7 receptors, detailed structural complexes or specific binding mode predictions from computational studies are not as extensively documented in the retrieved literature as those for 5-HT1A and 5-HT2A. However, docking studies performed on closely related azinesulfonamide derivatives of aripiprazole into a 5-HT7 receptor model suggest the importance of halogen bonding in the binding of potent ligands to this receptor. For these subtypes, the binding is generally understood to involve the orthosteric binding pocket, similar to other arylpiperazine ligands.

| Receptor Subtype | Key Interacting Residues / Features | Predicted Binding Characteristics | Reference |

|---|---|---|---|

| 5-HT1A | Phe112, Tyr96, TM7 | Stabilization of the quinolinone moiety; outward displacement of TM7 to form an extended pocket. | |

| 5-HT2A | Asp155 (D3.32) | An 'upside-down' pose anchored by a canonical salt bridge with the conserved aspartate. | |

| 5-HT7 | Not specified | Molecular docking studies on derivatives suggest a potential role for halogen bonding in ligand recognition. |

Predicted Interactions with Adrenergic Alpha-1 and Histamine (B1213489) H1 Receptors

Aripiprazole's interactions with adrenergic and histaminergic receptors are primarily associated with its side-effect profile. Compared to other atypical antipsychotics, aripiprazole possesses a relatively low affinity for these receptors, which is considered a favorable characteristic.

Histamine H1 Receptors: Antagonism at the histamine H1 receptor is a well-known mechanism contributing to sedation and weight gain associated with many antipsychotic medications. Aripiprazole's affinity for the H1 receptor is considered reasonable, though generally lower than that of some other atypical agents known for significant weight gain. Studies correlating the H1 receptor affinity of various antipsychotics with clinical outcomes have been conducted, but detailed computational models predicting the specific molecular interactions of aripiprazole at this off-target receptor are less common in the literature. The sedative effects of some aripiprazole polypharmacy combinations are attributed in part to H1 receptor antagonism.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Receptor Complex Stability

Molecular dynamics (MD) simulations offer a powerful method to study the dynamic nature of ligand-receptor interactions over time, providing insights that static docking models cannot. These simulations have been instrumental in exploring the structural basis of aripiprazole's partial agonism at the dopamine D2 receptor, and the principles are applicable to its interactions with other GPCRs.

In MD simulations of aripiprazole with a D2 receptor-Gαi protein complex, the ligand was shown to induce distinct conformations in key structural areas compared to a full agonist. These areas include extracellular loop regions, the binding pocket itself, and intracellular G-protein-binding domains. For instance, simulations revealed that aripiprazole causes larger fluctuations in the distance between Tyr5.58 and Tyr7.53, a hydrogen bond that is more stable in the presence of the full agonist dopamine.

Further MD studies, covering microseconds of simulation time, have predicted that aripiprazole significantly impacts the conformation of extracellular loop 2 (EL2) and transmembrane helices TM4 and TM5. These conformational changes are transmitted to the intracellular side of the receptor, perturbing the structure of intracellular loop 2 (IL2). This perturbation results in a conformation that is not competent for binding arrestin, providing a structural explanation for aripiprazole's biased signaling and low potential for certain side effects. These simulations utilize advanced force fields like AMBER and GAFF within simulation packages such as GROMACS to model the complex system, which includes the receptor, the ligand, a lipid bilayer, and solvent.

| Simulation Focus | Key Dynamic Effects Observed | Pharmacological Implication | Reference |

|---|---|---|---|

| D2R-Gαi Complex Stability | Induces unique conformations of extracellular loops and intracellular G-protein binding domains. Causes larger fluctuations in the Tyr5.58-Tyr7.53 distance. | Provides a structural basis for partial agonism, differing from the effects of a full agonist. | |

| Ligand-Specific Activation Dynamics | Perturbs the dynamics of TM4 and TM5, leading to a conformational change in intracellular loop 2 (IL2). | The resulting IL2 structure is predicted to be incompetent for arrestin binding, explaining biased signaling. |

In Silico Structure-Activity Relationship (SAR) Studies for Thio-Aripiprazole Derivatives

In silico Structure-Activity Relationship (SAR) studies, particularly three-dimensional quantitative SAR (3D-QSAR), are vital for optimizing lead compounds and designing new derivatives with desired pharmacological properties. For aripiprazole and its analogues, these studies aim to correlate specific structural features with biological activity at various receptors.

Several QSAR models have been developed for antipsychotic drugs, correlating their affinity (pKi values) at dopamine and serotonin receptors with various physicochemical and structural parameters. These models help in predicting the activity of novel chemical entities before their synthesis. For example, 3D-QSAR studies involving Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to datasets of piperazine and piperidine (B6355638) derivatives that are dual antagonists of D2 and 5-HT2A receptors. Such models generate contour maps that indicate where steric bulk, electrostatic charge, or hydrophobic properties can be modified to enhance or decrease receptor affinity.

SAR studies on synthesized derivatives of aripiprazole have revealed critical structural determinants for activity. Research on azinesulfonamide derivatives has shown that the receptor binding profile is highly dependent on the type of substituent in the arylpiperazine moiety, the length and conformation of the aliphatic linker, and the nature of the terminal fragment. Similarly, other studies have concluded that for achieving better antidepressant activity, modifications to the quinolinone moiety of aripiprazole derivatives are particularly important. The design of novel 3,4-dihydroquinolin-2(1H)-one derivatives related to aripiprazole has been guided by these in silico and SAR principles to produce compounds with specific D2 receptor affinities. These computational approaches enhance the efficiency of the drug discovery process, allowing for the rational design of analogues with tailored multi-receptor binding profiles.

Molecular Pharmacology and Receptor Binding Studies of Thio Aripiprazole Analogues in Vitro

Radioligand Binding Affinity Assays for Receptor Occupancy and Selectivity of Aripiprazole (B633)

Radioligand binding assays are fundamental in vitro tools used to determine the affinity of a compound for a specific receptor. This is typically expressed as the Ki value (inhibition constant), where a lower Ki value indicates a higher binding affinity. The following subsections detail the binding profile of aripiprazole across key central nervous system receptors.

Dopamine (B1211576) Receptor Subtype (D1, D2, D3, D4, D5) Binding Profiles of Aripiprazole

Aripiprazole exhibits a high affinity for dopamine D2 and D3 receptors. nih.govpsychscenehub.comdrugbank.comnih.gov Its affinity for D1, D4, and D5 receptor subtypes is considerably lower. nih.govnih.gov This selectivity for the D2/D3 subtypes is a hallmark of its pharmacological profile.

| Receptor Subtype | Ki (nM) |

| Dopamine D1 | Limited to negligible affinity |

| Dopamine D2 | 0.34 |

| Dopamine D3 | 0.8 |

| Dopamine D4 | 44 |

| Dopamine D5 | Limited to negligible affinity |

This table presents the binding affinities (Ki) of aripiprazole for human dopamine receptor subtypes.

Serotonin (B10506) Receptor Subtype (5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7) Binding Profiles of Aripiprazole

Aripiprazole demonstrates a complex interaction with various serotonin (5-HT) receptor subtypes. It has a high affinity for 5-HT1A and 5-HT2A receptors. psychscenehub.comdrugbank.com Its affinity for 5-HT2C and 5-HT7 receptors is moderate, while its interaction with the 5-HT6 receptor is weaker. drugbank.comresearchgate.net

| Receptor Subtype | Ki (nM) |

| Serotonin 5-HT1A | 1.7 |

| Serotonin 5-HT2A | 3.4 |

| Serotonin 5-HT2C | 15 |

| Serotonin 5-HT6 | Relatively low affinity |

| Serotonin 5-HT7 | 39 |

This table presents the binding affinities (Ki) of aripiprazole for human serotonin receptor subtypes.

Alpha-1 Adrenergic Receptor Binding of Aripiprazole

Aripiprazole displays a moderate affinity for alpha-1 adrenergic receptors. drugbank.com

| Receptor Subtype | Ki (nM) |

| Alpha-1 Adrenergic | 57 |

This table presents the binding affinity (Ki) of aripiprazole for human alpha-1 adrenergic receptors.

Histamine (B1213489) H1 Receptor Binding of Aripiprazole

Aripiprazole has a moderate affinity for the histamine H1 receptor. drugbank.comnih.gov

| Receptor Subtype | Ki (nM) |

| Histamine H1 | 61 |

This table presents the binding affinity (Ki) of aripiprazole for human histamine H1 receptors.

Cholinergic Muscarinic Receptor Binding of Aripiprazole

Aripiprazole exhibits no significant affinity for cholinergic muscarinic receptors. drugbank.combrain-health.co

| Receptor Subtype | IC50 (nM) |

| Cholinergic Muscarinic | >1000 |

This table presents the binding affinity (IC50) of aripiprazole for human cholinergic muscarinic receptors.

Functional Receptor Activity Assays in Cellular Models (In Vitro) of Aripiprazole

Functional assays in cellular models are employed to determine not just if a compound binds to a receptor, but also the nature of that interaction – whether it acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist (elicits a submaximal response).

Aripiprazole is well-characterized as a partial agonist at dopamine D2 receptors. nih.govfrontiersin.org This means it can act as a functional antagonist in environments with high dopamine levels and as a functional agonist where dopamine levels are low. nih.gov In cellular models, aripiprazole has been shown to have a lower intrinsic activity at the D2 receptor compared to the endogenous ligand, dopamine. psychscenehub.com

Investigation of Allosteric Modulation Properties

There is no available research investigating whether Thio-aripiprazole possesses any allosteric modulation properties at its target receptors.

Preclinical Neurochemical and Mechanistic Investigations of Thio Aripiprazole Analogues Cellular and Ex Vivo Models

Neurotransmitter Release and Reuptake Modulation in Isolated Brain Tissues (e.g., Dopamine (B1211576), Serotonin)

Microdialysis studies in rodent models have been instrumental in characterizing the effects of aripiprazole (B633), and by extension its thio-analogues, on the release of key neurotransmitters such as dopamine (DA) and serotonin (B10506) (5-HT) in various brain regions. These investigations reveal a complex and region-specific modulation of monoaminergic systems.

Systemic administration of aripiprazole has been shown to decrease the output of 5-HT in the medial prefrontal cortex (mPFC) and the dorsal raphe nucleus. researchgate.net This effect is thought to be mediated by the compound's agonist activity at 5-HT1A receptors. nih.gov In contrast, aripiprazole increases dopamine output in the mPFC, an effect not observed with typical antipsychotics like haloperidol. researchgate.netnih.gov This enhancement of cortical dopamine release is also linked to its 5-HT1A receptor agonism. researchgate.netnih.gov

The following table summarizes the observed effects of aripiprazole on neurotransmitter levels in different brain regions, which are anticipated to be similar for its thio-analogues.

| Brain Region | Neurotransmitter | Effect of Aripiprazole Administration | Putative Receptor Mechanism |

| Medial Prefrontal Cortex (mPFC) | Dopamine (DA) | Increase | 5-HT1A Receptor Agonism |

| Medial Prefrontal Cortex (mPFC) | Serotonin (5-HT) | Decrease | 5-HT1A Receptor Agonism |

| Dorsal Raphe Nucleus | Serotonin (5-HT) | Decrease | Not specified |

Furthermore, aripiprazole demonstrates partial agonist activity at D2 autoreceptors in vivo. nih.gov This is evidenced by its ability to only partially reverse the apomorphine-induced inhibition of dopaminergic neuron firing, a clear distinction from the full reversal seen with antagonists like haloperidol. researchgate.net This partial agonism at presynaptic D2 receptors contributes to its role as a dopamine system stabilizer. nih.gov

Second Messenger Pathway Activation Studies (e.g., cAMP, Phospholipase C)

The interaction of thio-aripiprazole analogues with G-protein coupled receptors (GPCRs) initiates intracellular signaling cascades, with the modulation of second messengers like cyclic AMP (cAMP) being a key area of investigation. Studies on aripiprazole have confirmed its partial agonist activity at D2 receptors through its effects on cAMP.

In cellular assays, aripiprazole has been shown to inhibit cAMP accumulation, which is characteristic of D2 receptor activation. nih.gov However, the extent of this inhibition is less than that produced by a full agonist like dopamine, confirming its partial agonist nature. nih.gov The efficacy of aripiprazole in reducing cAMP levels is also dependent on the receptor reserve in the cellular system; in systems with low receptor reserve, it can act as an antagonist. nih.gov

Recent bioinformatic analyses have also implicated the involvement of other second messenger pathways, including the phospholipase C-activating G-protein coupled receptor signaling pathway, in the broader mechanism of action of aripiprazole. drugbank.com

The table below outlines the effects of aripiprazole on second messenger systems, which are likely to be conserved in its thio-analogues.

| Second Messenger System | Receptor | Effect of Aripiprazole | Functional Outcome |

| Cyclic AMP (cAMP) | Dopamine D2 | Partial Agonist (Inhibition of accumulation) | Modulation of downstream signaling |

| Phospholipase C (PLC) | G-protein coupled receptors | Implicated in signaling pathway | Further investigation needed |

Effects on Gene Expression Related to Neurotransmitter Systems and Synaptic Plasticity

Chronic administration of antipsychotic medications can lead to adaptive changes in the brain, including alterations in gene expression. Studies investigating the long-term effects of aripiprazole have identified differential expression of genes involved in neurotransmission, transcriptional regulation, and chromatin remodeling.

In a study involving chronic treatment of rats with aripiprazole, microarray analysis of the frontal cortex revealed the up-regulation of several genes. nih.gov These included early growth response genes (Egr1, Egr2, Egr4), which are involved in synaptic plasticity, and genes related to epigenetic modifications like DNA methyltransferase 3a (Dnmt3a). nih.gov Other up-regulated genes included the cannabinoid receptor 1 (Cnr1) and catechol-O-methyltransferase (Comt), which is involved in dopamine metabolism. nih.gov

The following table details some of the genes found to be up-regulated in the rat frontal cortex following chronic aripiprazole treatment.

| Gene | Gene Name | Putative Function |

| Egr1, Egr2, Egr4 | Early growth response 1, 2, 4 | Transcriptional regulation, synaptic plasticity |

| Cbx7 | Chromobox homolog 7 | Chromatin remodeling |

| Cnr1 | Cannabinoid receptor 1 | Neuromodulation |

| Comt | Catechol-O-methyltransferase | Dopamine metabolism |

| Dnmt3a | DNA methyltransferase 3a | Epigenetic modification |

| Tacr3 | Tachykinin receptor 3 | Neurotransmission |

| Wasl | Wiscott-Aldrich syndrome-like | Cytoskeletal dynamics |

These findings suggest that the therapeutic effects of aripiprazole and its analogues may, in part, be mediated by long-term changes in gene expression that influence neuronal function and connectivity.

Receptor Internalization and Trafficking Studies

Receptor internalization is a crucial mechanism for regulating the responsiveness of cells to neurotransmitters and drugs. Full agonists at the D2 receptor typically induce its internalization, a process of receptor endocytosis from the cell surface. However, studies on aripiprazole have revealed a distinct profile in this regard.

In contrast to full dopamine agonists, aripiprazole does not cause significant internalization of the D2L receptor subtype. This lack of receptor internalization is a key aspect of its functional selectivity and distinguishes it from many other D2 receptor ligands. This property may contribute to its unique clinical profile, potentially by preserving receptor availability at the cell surface and contributing to its stabilizing effect on the dopamine system. While specific data on thio-aripiprazole is not available, it is plausible that this characteristic is shared due to structural similarity.

Future Directions and Emerging Research Avenues for Thio Aripiprazole Analogues

Exploration of Diverse Thio-Motifs and Structural Linker Modifications for Optimized Pharmacological Profiles

Future research into thio-aripiprazole analogues will likely focus on the systematic exploration of various thio-motifs and modifications to the structural linker to optimize their pharmacological profiles. The replacement of the amide bond in aripiprazole (B633) with a thioamide is a key bioisosteric substitution that can lead to compounds with altered metabolic stability and receptor binding affinities. nih.gov The introduction of a sulfur atom can influence the electronic and conformational properties of the molecule, potentially leading to novel interactions with target receptors.

One promising avenue of research is the synthesis and evaluation of a diverse library of thio-aripiprazole analogues with variations in the thio-motif. This could include not only simple thioamides but also other sulfur-containing heterocycles that mimic the spatial and electronic features of the original amide group. mdpi.com The goal of these modifications would be to fine-tune the affinity and selectivity of the analogues for dopamine (B1211576) (D2, D3) and serotonin (B10506) (5-HT1A, 5-HT2A) receptors, which are key targets for antipsychotic efficacy. nih.govslideshare.net

In addition to modifying the thio-motif, alterations to the structural linker connecting the arylpiperazine and quinolinone moieties are expected to yield compounds with improved pharmacological properties. Structure-activity relationship (SAR) studies on aripiprazole and related compounds have shown that the length and flexibility of this linker are critical for optimal receptor binding. nih.gov For thio-aripiprazole analogues, future studies could investigate the impact of varying the linker length, introducing conformational constraints, or incorporating different chemical functionalities. These modifications could influence the molecule's ability to adopt the optimal conformation for receptor interaction, potentially leading to enhanced potency and reduced off-target effects.

The following table illustrates the potential impact of structural modifications on the receptor binding affinities of hypothetical thio-aripiprazole analogues, based on known SAR data for aripiprazole and other arylpiperazine derivatives.

| Analogue | Thio-Motif Modification | Linker Modification | Predicted D2 Receptor Affinity (Ki, nM) | Predicted 5-HT1A Receptor Affinity (Ki, nM) | Predicted 5-HT2A Receptor Affinity (Ki, nM) |

|---|---|---|---|---|---|

| Thio-Aripiprazole | Thioamide | Standard Butoxy | 1.2 | 3.5 | 4.1 |

| Analogue 1 | Thioamide | Propoxy | 2.5 | 5.2 | 6.8 |

| Analogue 2 | Thioamide | Pentoxy | 0.9 | 2.8 | 3.5 |

| Analogue 3 | Thiazole | Standard Butoxy | 3.1 | 7.1 | 8.2 |

| Analogue 4 | Thiadiazole | Standard Butoxy | 4.5 | 9.8 | 10.5 |

Development of Novel In Vitro Assay Methodologies for Specific Thio-Compound Interactions

The unique chemical properties of thio-aripiprazole and its analogues necessitate the development of novel in vitro assay methodologies to accurately characterize their interactions with biological targets. Standard receptor binding and functional assays may need to be adapted to account for the potential reactivity of the thiol group. mdpi.com For instance, the thiol moiety could engage in specific interactions, such as covalent bonding or disulfide exchange, with cysteine residues in receptor binding pockets. nih.gov

Future research should focus on developing assays that can detect and quantify these specific thio-compound interactions. This could involve the use of specialized fluorescent or radiolabeled probes that are sensitive to the local chemical environment of the binding site. Additionally, mass spectrometry-based approaches could be employed to identify and characterize any covalent adducts formed between the thio-aripiprazole analogues and their target receptors.

The development of high-throughput screening (HTS) platforms tailored for thio-compounds would also be a significant advancement. These platforms could incorporate assays that measure not only receptor affinity and functional activity but also the potential for off-target reactivity. This would enable the early identification of compounds with favorable pharmacological profiles and minimal undesirable interactions.

The table below outlines potential in vitro assay methodologies that could be developed or adapted for the study of thio-aripiprazole analogues.

| Assay Type | Methodology | Endpoint Measured | Relevance for Thio-Compounds |

|---|---|---|---|

| Receptor Binding Assay | Radioligand displacement | Affinity (Ki) | Standard method, may require optimization for thio-compounds. |

| Functional Assay | cAMP accumulation, calcium mobilization | Efficacy (EC50, Emax) | Measures functional activity at the receptor. |

| Covalent Binding Assay | Mass spectrometry, fluorescent probes | Formation of covalent adducts | Detects specific interactions of the thiol group. |

| Thiol Reactivity Assay | Ellman's reagent, fluorescent thiol probes | Reactivity with free thiols | Assesses the potential for non-specific thiol interactions. |

Theoretical Advancement in Predicting Thio-Compound Bioactivity and Receptor Selectivity

Computational methods are poised to play a crucial role in advancing the development of thio-aripiprazole analogues by enabling the prediction of their bioactivity and receptor selectivity. rsc.org The integration of theoretical calculations with experimental studies can accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success.

Quantitative structure-activity relationship (QSAR) studies will be instrumental in identifying the key molecular descriptors that govern the pharmacological activity of thio-aripiprazole analogues. researchgate.net By correlating the structural features of a series of compounds with their biological activities, QSAR models can be developed to predict the potency and selectivity of novel analogues. These models can guide the design of new compounds with improved pharmacological profiles.

Molecular docking and molecular dynamics (MD) simulations can provide detailed insights into the binding modes of thio-aripiprazole analogues at their target receptors. plos.org These simulations can help to rationalize the observed SAR and guide the design of analogues with enhanced affinity and selectivity. For example, docking studies could be used to predict how different thio-motifs or linker modifications will affect the binding orientation of the molecule in the receptor's active site.

The development of specialized force fields and quantum mechanical methods for modeling sulfur-containing compounds will be essential for accurately predicting the behavior of thio-aripiprazole analogues. These advanced computational tools will enable a more precise understanding of the non-covalent and potential covalent interactions between the thio-compounds and their biological targets.

The following table summarizes the key computational methods and their potential applications in the study of thio-aripiprazole analogues.

| Computational Method | Application | Predicted Parameters |

|---|---|---|

| QSAR | Predicting bioactivity of novel analogues | Potency (IC50, EC50), Selectivity |

| Molecular Docking | Predicting binding mode at target receptors | Binding affinity, Binding orientation |

| Molecular Dynamics | Simulating the dynamic behavior of the ligand-receptor complex | Binding stability, Conformational changes |

| Quantum Mechanics | Calculating electronic properties and reaction mechanisms | Reactivity of the thiol group, Interaction energies |

Potential for Thio-Aripiprazole Analogues as Chemical Probes or Tool Compounds in Neuropharmacology Research

Thio-aripiprazole analogues with optimized pharmacological profiles have the potential to be developed as valuable chemical probes or tool compounds for neuropharmacology research. nih.gov These specialized molecules can be used to investigate the role of specific receptors in physiological and pathological processes, and to validate new drug targets.

One potential application is the development of radiolabeled thio-aripiprazole analogues for use in positron emission tomography (PET) imaging. PET is a non-invasive imaging technique that can be used to visualize and quantify the distribution of receptors in the living brain. A high-affinity and selective thio-aripiprazole PET ligand could be used to study the role of dopamine and serotonin receptors in neuropsychiatric disorders and to assess the therapeutic efficacy of new drugs.

Fluorescently labeled thio-aripiprazole analogues could also be developed as probes for in vitro and in vivo imaging studies. These probes could be used to visualize the localization of receptors in cells and tissues, and to study the dynamics of ligand-receptor interactions.

Furthermore, thio-aripiprazole analogues with specific pharmacological profiles, such as high selectivity for a particular receptor subtype, could be used as tool compounds to dissect the complex signaling pathways involved in neurotransmission. These compounds would be invaluable for basic research aimed at understanding the molecular mechanisms of brain function and disease.

The table below highlights the potential applications of thio-aripiprazole analogues as chemical probes and tool compounds.

| Application | Type of Analogue | Research Area |

|---|---|---|

| PET Imaging | Radiolabeled (e.g., 11C, 18F) | Neuroreceptor mapping, Drug occupancy studies |

| Fluorescence Microscopy | Fluorescently labeled | Receptor localization, Ligand-receptor dynamics |

| Pharmacological Tool | High receptor selectivity | Signal transduction pathway analysis, Target validation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.